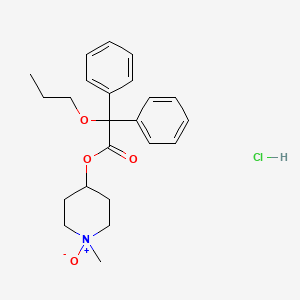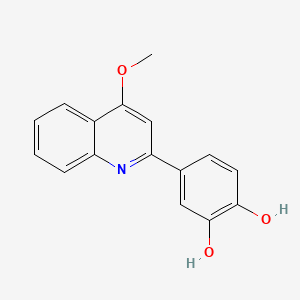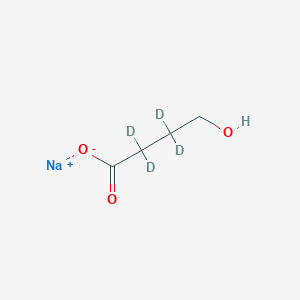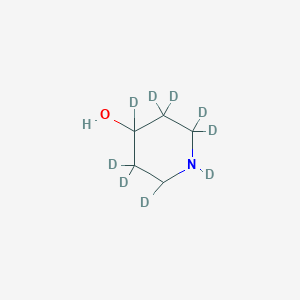
Propiverine-N-oxide, Hydrochloride (cis,trans mixture)
Overview
Description
Propiverine hydrochloride is a compound that has been studied for its properties and effects, particularly in the field of medicine. It's known for its metabolite, propiverine N-oxide, which has been a subject of various pharmacokinetic and pharmacodynamic studies.
Synthesis Analysis
Propiverine hydrochloride and its N-oxide metabolite have been investigated extensively. For instance, Komoto et al. (2004) developed a liquid chromatography-tandem mass spectrometric method for determining propiverine hydrochloride and its N-oxide metabolite in human plasma (Komoto et al., 2004). Richter et al. (1998) also developed a high-performance liquid chromatographic method for determining propiverine and its N-oxide in human serum (Richter, Scheithauer, & Thümmler, 1998).
Molecular Structure Analysis
Studies have focused on the molecular structure of propiverine hydrochloride and its metabolites. One study by Jun (2000) developed a gas chromatography mass spectrometry method for the determination of propiverine hydrochloride and its N-oxide metabolites (Jun, 2000).
Chemical Reactions and Properties
Yamamoto et al. (1995) investigated the concentrations of metabolites of propiverine hydrochloride in rat tissues, which provides insight into its chemical reactions and properties (Yamamoto et al., 1995).
Physical Properties Analysis
The physical properties of propiverine hydrochloride and its N-oxide metabolite are highlighted in studies that focus on their pharmacokinetic properties. For example, Huang et al. (2011) developed a high performance liquid chromatography-tandem mass spectrometry method for determining propiverine hydrochloride in human plasma, which is relevant for understanding its physical properties (Huang et al., 2011).
Chemical Properties Analysis
The chemical properties of propiverine hydrochloride and its N-oxide metabolite are also reflected in the pharmacokinetic and pharmacodynamic studies. For instance, the study by Yamada et al. (2010) on the N-oxide metabolite contributes to understanding the chemical properties of propiverine in relation to bladder selectivity (Yamada et al., 2010).
Scientific Research Applications
Treatment of Overactive Bladder (OAB)
- Field : Medical Science
- Application : Propiverine is a well-established antimuscarinic agent used in the treatment of symptoms associated with OAB . It works by blocking muscarinic receptors in the detrusor muscle and inhibiting cellular calcium influx, thereby diminishing muscle spasm .
- Method : Propiverine is administered orally. Its efficacy and tolerability have been demonstrated to be dose-dependent .
- Results : In adults with idiopathic detrusor overactivity (IDO), propiverine demonstrated similar efficacy to that of other antimuscarinic agents. It was generally well tolerated in these patient populations, with a lower incidence of dry mouth than that associated with oxybutynin .
Study of Bladder Contraction and Salivation in Mini Pigs
- Field : Veterinary Science
- Application : The influence of Propiverine and its metabolite Propiverine-N-oxide on bladder contraction was evaluated in a standardized in vivo model . Additionally, salivary flow measurements enabled the evaluation of hyposalivation, one of the most predominant anticholinergic side effects .
- Method : Propiverine and Propiverine-N-oxide were administered intravenously to anesthetized mini pigs. Bladder contractions were induced through sacral anterior root stimulation and cystometrogram evaluation was performed .
- Results : After administration of Propiverine, intravesical pressure values decreased by 64%, whereas Propiverine-N-oxide decreased these values by 28%. Inhibition of salivary flow with Propiverine and Propiverine-N-oxide was 71% and 32%, respectively .
Treatment of Lower Urinary Tract Symptoms (LUTS) in Men
- Field : Medical Science
- Application : Propiverine is used as an add-on therapy to an α1-adrenoceptor antagonist for the treatment of LUTS in men, particularly those with urinary storage symptoms .
- Method : Propiverine is administered orally. Its efficacy as an add-on therapy has been demonstrated to be similar or superior to that achieved with an α1-adrenoceptor antagonist alone .
- Results : Combination therapy was generally well tolerated, but was associated with a higher incidence of adverse events than an α1-adrenoceptor antagonist alone .
Treatment of Neurogenic Bladder
- Field : Medical Science
- Application : Propiverine may also be used in patients with neurogenic bladder as a result of spinal cord injury .
- Method : Propiverine is administered orally. Its efficacy in this application is dose-dependent .
- Results : In patients with symptoms of OAB resulting from neurogenic detrusor overactivity (NDO), propiverine showed dose-dependent efficacy and tolerability .
Treatment of Lower Urinary Tract Symptoms (LUTS) in Men
- Field : Medical Science
- Application : Propiverine is used as an add-on therapy to an α1-adrenoceptor antagonist for the treatment of LUTS in men, particularly those with urinary storage symptoms .
- Method : Propiverine is administered orally. Its efficacy as an add-on therapy has been demonstrated to be similar or superior to that achieved with an α1-adrenoceptor antagonist alone .
- Results : Combination therapy was generally well tolerated, but was associated with a higher incidence of adverse events than an α1-adrenoceptor antagonist alone .
Treatment of Neurogenic Bladder
- Field : Medical Science
- Application : Propiverine may also be used in patients with neurogenic bladder as a result of spinal cord injury .
- Method : Propiverine is administered orally. Its efficacy in this application is dose-dependent .
- Results : In patients with symptoms of OAB resulting from neurogenic detrusor overactivity (NDO), propiverine showed dose-dependent efficacy and tolerability .
properties
IUPAC Name |
(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4.ClH/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIMDNRULRIUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858342 | |
| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
CAS RN |
1329509-71-8 | |
| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)
![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)
![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)